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molecular formula C10H14BrNO2S B8343959 (3-Bromo-5-methyl-2-thienyl)carbamic acid tert-butyl ester

(3-Bromo-5-methyl-2-thienyl)carbamic acid tert-butyl ester

Cat. No. B8343959
M. Wt: 292.19 g/mol
InChI Key: LIERQQNZQZPBLG-UHFFFAOYSA-N
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Patent
US08101645B2

Procedure details

To a solution of tert-butyl 5-methylthiophen-2-ylcarbamate (5.1 g, 23.91 mmol) in MeOH (478 mL) at 0° C. was added drop wise a solution of bromine (1.232 mL, 23.91 mmol) in MeOH (478 mL) during 1.5 h. The reaction mixture was then stirred at 0° C. for 0.5 h and at ambient temperature for 45 min. The reaction was poured into water (400 mL) and the solution was neutralized with 2 M NaOH (aq). MeOH was removed under reduced pressure and the cloudy aqueous phase was extracted with DCM (3×200 mL). The combined organic phases were dried over MgSO4. The solvent was removed under reduced pressure to give (5.3 g, 76%) of the title compound that was used in the next step without further purification: LC/MS (Table 1, Method a) Rt=2.48 min; m/z: 292.1 (M−H)−.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
1.232 mL
Type
reactant
Reaction Step One
Name
Quantity
478 mL
Type
solvent
Reaction Step One
Name
Quantity
478 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([NH:7][C:8](=[O:14])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:4][CH:3]=1.[Br:15]Br.O.[OH-].[Na+]>CO>[Br:15][C:4]1[CH:3]=[C:2]([CH3:1])[S:6][C:5]=1[NH:7][C:8](=[O:14])[O:9][C:10]([CH3:11])([CH3:13])[CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
CC1=CC=C(S1)NC(OC(C)(C)C)=O
Name
Quantity
1.232 mL
Type
reactant
Smiles
BrBr
Name
Quantity
478 mL
Type
solvent
Smiles
CO
Name
Quantity
478 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at 0° C. for 0.5 h and at ambient temperature for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
MeOH was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the cloudy aqueous phase was extracted with DCM (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=C(SC(=C1)C)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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